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molecular formula C16H6N2O2 B8519995 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile

Cat. No. B8519995
M. Wt: 258.23 g/mol
InChI Key: YHLYBBOFJOIABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039556

Procedure details

Thionyl chloride (10.0 ml) was added to dimethylformamide (100 ml.) at -30° C. with stirring in 1 ml. portions. To the resulting solution, anthraquinone-2,6-dicarboxamide (4.74g.) was added in one portion and the temperature of the mixture was allowed to rise slowly to 5° C. by placing in an ice-bath. After 30 min. at this temperature, the mixture was heated over 30 min. to 65° C. The heterogeneous mixture was then poured into iced water and the solid filtered off, dried, and recrystallised from dimethylsulphoxide, 2.60g. m.p. 392° C. (decomp.) in a sealed, evacuated tube.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
anthraquinone-2,6-dicarboxamide
Quantity
4.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.CN(C)C=O.[CH:10]1[C:23]2[C:22](=[O:24])[C:21]3[C:16](=[CH:17][C:18]([C:25]([NH2:27])=O)=[CH:19][CH:20]=3)[C:15](=[O:28])[C:14]=2[CH:13]=[CH:12][C:11]=1[C:29]([NH2:31])=O>O>[C:29]([C:11]1[CH:12]=[CH:13][C:14]2[C:15](=[O:28])[C:16]3[C:21](=[CH:20][CH:19]=[C:18]([C:25]#[N:27])[CH:17]=3)[C:22](=[O:24])[C:23]=2[CH:10]=1)#[N:31]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
anthraquinone-2,6-dicarboxamide
Quantity
4.74 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC(=CC=C3C(C12)=O)C(=O)N)=O)C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in 1 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to 5° C.
CUSTOM
Type
CUSTOM
Details
by placing in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated over 30 min. to 65° C
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from dimethylsulphoxide, 2.60g
CUSTOM
Type
CUSTOM
Details
m.p. 392° C. (decomp.) in a sealed, evacuated tube

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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